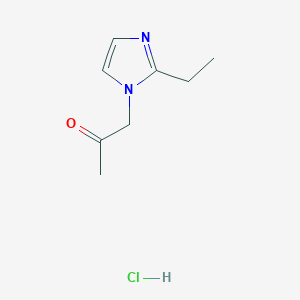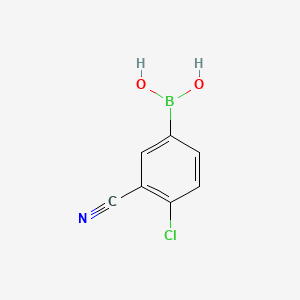
2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol
Descripción general
Descripción
2-(5-Fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol, commonly known as 5-Fluoro-2-methyl-1,3-benzodiazole (FMB), is a synthetic phenolic compound with a range of applications in scientific research. FMB is a versatile organic compound with a wide range of biochemical and physiological effects, making it a valuable tool for scientists and researchers.
Aplicaciones Científicas De Investigación
-
5-[2-(5-fluoro-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one
-
(5-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
-
N-(1H-1,3-benzodiazol-2-yl)benzamide
- Application : This compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .
- Methods of Application : A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .
- Results or Outcomes : The compound crystallizes in a triclinic crystal system with space group P-1 .
-
(5-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
-
N-(1H-1,3-benzodiazol-2-yl)benzamide
- Application : This compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .
- Methods of Application : A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .
- Results or Outcomes : The compound crystallizes in a triclinic crystal system with space group P-1 .
-
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
-
(5-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
-
N-(1H-1,3-benzodiazol-2-yl)benzamide
- Application : This compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .
- Methods of Application : The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .
- Results or Outcomes : The compound crystallizes in a triclinic crystal system with space group P-1 .
-
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Propiedades
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-8-3-2-4-10(13(8)18)14-16-11-6-5-9(15)7-12(11)17-14/h2-7,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMIVHCVFXMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(N2)C=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-1H-1,3-benzodiazol-2-yl)-6-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)
![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)

![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)
![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)



acetate](/img/structure/B1450862.png)
![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)

![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)
